molecular formula C32H46N4O3 B13843601 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide

2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide

Katalognummer: B13843601
Molekulargewicht: 534.7 g/mol
InChI-Schlüssel: CIHLOYIDHSSHSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide (CAS: 202189-78-4) features a benzo[d]imidazole core substituted with a 2-ethoxyethyl group, a piperidine ring, and a branched propanamide side chain. Its molecular formula is C28H37N3O3, with a molecular weight of 463.61 g/mol . Key structural attributes include:

  • Benzo[d]imidazole: A heterocyclic aromatic system known for diverse pharmacological activities.
  • Piperidine: Enhances bioavailability and modulates receptor interactions.
  • Ethoxyethyl group: Improves solubility and metabolic stability.

Storage conditions recommend sealing at room temperature, indicating moderate stability under ambient conditions .

Eigenschaften

Molekularformel

C32H46N4O3

Molekulargewicht

534.7 g/mol

IUPAC-Name

2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide

InChI

InChI=1S/C32H46N4O3/c1-6-39-22-21-36-28-10-8-7-9-27(28)33-29(36)25-16-19-35(20-17-25)18-15-24-11-13-26(14-12-24)32(4,5)30(38)34-31(2,3)23-37/h7-14,25,37H,6,15-23H2,1-5H3,(H,34,38)

InChI-Schlüssel

CIHLOYIDHSSHSH-UHFFFAOYSA-N

Kanonische SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)NC(C)(C)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

Preparation of Pure Amorphous Form

Process Description

According to WO2017191651A1, the amorphous form of the compound (referred to as compound of formula-1) can be prepared by:

  • Step a: Dissolving the compound in a suitable solvent or solvent mixture. Suitable solvents include alcohols, chloro solvents, polar aprotic solvents, or their mixtures.
  • Step b: Removal of the solvent by evaporation or other means to yield the pure amorphous form.

The temperature for dissolution ranges from 25°C up to the solvent's reflux temperature.

Solvent Selection and Conditions
  • Solvents: Alcohol solvents (e.g., methanol, ethanol), chloro solvents (e.g., dichloromethane), polar aprotic solvents (e.g., dimethylformamide).
  • Temperature: 25°C to reflux temperature of the solvent.
  • Solvent Removal: Techniques such as rotary evaporation under reduced pressure are used.
Characterization
  • The amorphous form is characterized by Powder X-Ray Diffraction (PXRD), showing a distinct pattern (see Figure-3 in WO2017191651A1).
  • Particle size distribution parameters: D(0.1) = 0.76 μm, D(0.5) = 5.41 μm, D(0.9) = 50.40 μm.

Preparation of Crystalline Form-2

Process Description

Two main processes are described for crystalline form-2 preparation:

Process A:

  • Dissolve the compound in a mixture of dichloromethane and methanol at 20-35°C.
  • Distill off the solvent under reduced pressure.
  • Optionally slurry the residue in cyclohexane at -30°C to 40°C.
  • Filter and dry to obtain crystalline form-2.

Process B:

  • Dissolve the compound in dichloromethane and methanol.
  • Add the solution to methyl tert-butyl ether or a mixture of methyl tert-butyl ether and cyclohexane containing a small amount of crystalline form-2 seeding material.
  • Filter the precipitated solid.
  • Optionally slurry in cyclohexane.
  • Dry to yield crystalline form-2.
Role of Seeding
  • Adding crystalline form-2 as a seed promotes the formation of the desired polymorph.
  • Seeding can be done in the solution or anti-solvent phase.
Temperature Control
  • The slurry and precipitation steps are temperature sensitive, typically maintained between -10°C and 40°C to control crystal growth and polymorph formation.

Preparation of Amorphous Solid Dispersions

  • The compound can be dispersed in pharmaceutically acceptable excipients such as Povidone K-30, Hydroxypropyl Cellulose (HPC), Hydroxypropyl Methyl Cellulose (HPMC), or Hydroxypropyl Methyl Cellulose Acetate Succinate (HPMC AS).
  • These dispersions are prepared by dissolving the compound and excipient together, followed by solvent removal to yield amorphous solid dispersions with enhanced bioavailability.

Preparation of p-Xylene Solvate and Other Solvates

From WO2020065475A1, the compound can be crystallized as solvates with p-xylene or other xylenes:

  • The compound is mixed with a solvent mixture of p-xylene and methanol (e.g., 85:15 v/v).
  • The mixture is heated to 65-70°C for about 30 minutes.
  • The reaction mass is cooled gradually to 15-20°C.
  • Stirring, filtration, and drying yield the p-xylene solvate form.

Similar procedures are used with o-xylene and m-xylene mixtures for different solvate forms.

Summary Table of Preparation Methods

Preparation Method Solvents/Conditions Key Steps Product Form Notes
Pure Amorphous Form Alcohols, chloro solvents, polar aprotic solvents; 25°C to reflux Dissolution → Solvent removal Amorphous solid PXRD distinct pattern; particle size control
Crystalline Form-2 (Process A) Dichloromethane + Methanol; 20-35°C; Cyclohexane slurry Dissolution → Solvent distillation → Slurry → Filter → Dry Crystalline form-2 Optional slurry in cyclohexane; temperature sensitive
Crystalline Form-2 (Process B) Dichloromethane + Methanol + Methyl tert-butyl ether + Cyclohexane Dissolution → Anti-solvent precipitation with seeding → Filter → Slurry → Dry Crystalline form-2 Seeding promotes polymorph control
Amorphous Solid Dispersion Compound + excipients (Povidone K-30, HPC, HPMC, HPMC AS) Co-dissolution → Solvent removal Amorphous solid dispersion Enhances bioavailability
p-Xylene Solvate p-Xylene : Methanol (85:15 v/v); 65-70°C heating Heating → Cooling → Stirring → Filter → Dry p-Xylene solvate Similar method for o-xylene and m-xylene solvates

In-Depth Research Findings

  • The preparation methods emphasize control over solid-state forms, crucial for pharmaceutical efficacy and stability.
  • PXRD patterns are used extensively to confirm the identity and purity of the forms.
  • Particle size distribution is controlled to optimize dissolution rates.
  • Seeding techniques are critical for reproducible crystalline polymorph formation.
  • Solvent choice and temperature management are pivotal in directing the formation of amorphous vs crystalline forms.
  • Amorphous solid dispersions with polymers improve solubility and bioavailability, a common strategy in drug formulation.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[4-(2-{4-[1-(2-ethoxyethyl)-1,3-benzodiazol-2-yl]piperidin-1-yl}ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, making it a candidate for drug development.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1,3-benzodiazol-2-yl]piperidin-1-yl}ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This binding can result in inhibition or activation of the target, leading to downstream effects that are relevant to its therapeutic or research applications .

Vergleich Mit ähnlichen Verbindungen

Benzoimidazole Derivatives with Varied Substituents

Compound 9c (C27H20BrN5O2S, MW: 557.45 g/mol) from incorporates a bromophenyl-thiazole-triazole acetamide chain. Unlike the target compound, its bromophenyl group reduces solubility but may enhance antimicrobial activity via halogen bonding .

Key Difference : The target compound’s ethoxyethyl and hydroxypropanamide groups likely improve aqueous solubility compared to 9c’s lipophilic bromophenyl-thiazole system.

Piperidine-Containing Imidazole Carboxamides

Compound 37 (C21H29N5O5, MW: 439.49 g/mol) from features a nitroimidazole-carboxamide linked to piperidine.

Key Difference : The absence of a nitro group in the target compound may reduce oxidative stress liabilities, while its ethoxyethyl side chain could prolong half-life.

Hydrochloride Salts for Enhanced Solubility

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride (C16H24ClN3O, MW: 309.84 g/mol) from demonstrates how salt formation (HCl) improves solubility. The target compound’s neutral propanamide group may limit ionic interactions but avoids pH-dependent solubility issues .

Trifluoromethyl-Pyridine Derivatives

Example 74 in includes a trifluoromethyl group and pyridinyloxy linkage, enhancing metabolic stability via electron-withdrawing effects. The target compound lacks fluorinated groups but compensates with a hydroxypropanamide for hydrogen bonding .

Clinically Relevant Analog: Astemizole

Astemizole (C28H31FN4O, MW: 458.58 g/mol), referenced in , shares a benzoimidazole-piperidine scaffold but includes a fluorophenyl group. Its lipophilicity permits CNS penetration, whereas the target compound’s polar hydroxypropanamide may restrict blood-brain barrier crossing, reducing CNS side effects .

Structural and Functional Comparison Table

Compound Molecular Formula MW (g/mol) Key Functional Groups Biological Activity Solubility/Stability
Target Compound C28H37N3O3 463.61 Benzoimidazole, ethoxyethyl, hydroxypropanamide Hypothetical kinase inhibitor Moderate solubility, stable at RT
Compound 9c C27H20BrN5O2S 557.45 Bromophenyl, thiazole-triazole Antimicrobial Low (lipophilic bromophenyl)
Compound 37 C21H29N5O5 439.49 Nitroimidazole, piperidine, carboxamide Antitubercular High (carboxamide polarity)
Compound C16H24ClN3O 309.84 Benzoimidazole, HCl salt Unspecified High (ionic solubility)
Astemizole C28H31FN4O 458.58 Fluorophenyl, piperidine Antihistamine Lipophilic (CNS penetration)

Research Findings and Implications

  • Metabolic Stability : Unlike nitro-containing Compound 37, the absence of electron-withdrawing groups in the target compound may reduce metabolic inactivation risks.
  • Target Selectivity : The hydroxypropanamide moiety could enable selective interactions with kinases or GPCRs, differentiating it from Astemizole’s histamine receptor focus.

Biologische Aktivität

The compound 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide , identified by CAS number 202189-78-4, is a complex chemical structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C28H37N3O3
  • Molecular Weight : 463.61 g/mol
  • CAS Number : 202189-78-4

The compound features a benzimidazole moiety, which is known for its diverse biological activities, particularly in pharmacology. The presence of a piperidine ring further enhances its potential as a therapeutic agent.

Pharmacological Profile

The biological activity of the compound can be attributed to several key pharmacophores within its structure:

  • Benzimidazole Moiety : This segment is often associated with anti-cancer and anti-inflammatory properties.
  • Piperidine Ring : Known for its role in various neurological activities, including modulation of neurotransmitter systems.
  • Alkyl Substituents : The ethoxy group enhances lipophilicity, potentially improving bioavailability.

Research indicates that compounds with similar structures often interact with various biological targets:

  • Dopamine Receptors : The piperidine structure suggests potential interactions with dopamine receptors, which are crucial in treating neuropsychiatric disorders .
  • Histamine Receptors : As indicated by studies on related benzimidazole derivatives, this compound may exhibit antihistaminic properties, useful in allergy treatments .

Anticancer Activity

A study focusing on benzimidazole derivatives revealed significant anticancer activity in vitro. The derivatives exhibited cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects due to its structural components .

StudyCell Line TestedIC50 Value
Study 1A549 (Lung Cancer)12 µM
Study 2HeLa (Cervical Cancer)8 µM

Neurological Effects

Recent advancements in the understanding of piperidine derivatives have shown promise in treating conditions such as schizophrenia and Parkinson's disease. These compounds often act as antagonists or partial agonists at dopamine D2 receptors, indicating that our compound could potentially modulate similar pathways .

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Coupling of benzo[d]imidazole and piperidine derivatives : Reaction conditions (e.g., solvent polarity, temperature) significantly affect intermediate stability. For example, highlights the use of DMF as a solvent and K2_2CO3_3 as a base for nucleophilic substitution reactions .
  • Functional group modifications : Ethoxyethyl and hydroxymethyl groups are introduced via alkylation or ester hydrolysis under controlled pH (e.g., HCl/NaOH-mediated steps) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Critical Parameters :

StepSolventCatalystTemperatureYield Range
Benzoimidazole-piperidine couplingDMFK2_2CO3_380–100°C60–75%
Ethoxyethyl group additionTHFNaH0–25°C50–65%

Q. How is structural characterization performed to confirm the compound’s identity?

  • Spectroscopic methods :
  • 1^1H/13^{13}C NMR : Peaks for ethoxyethyl protons (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.6 ppm for OCH2_2) and benzoimidazole aromatic protons (δ 7.1–8.3 ppm) are diagnostic .
  • HRMS : Molecular ion [M+H]+^+ matches the theoretical mass (e.g., calculated 567.3 g/mol vs. observed 567.2 g/mol) .
    • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% deviation) .

Q. What preliminary biological activities have been reported, and how are they assayed?

  • Antimicrobial screening : Agar diffusion assays against S. aureus and E. coli (MIC values: 8–32 µg/mL) .
  • Receptor binding studies : Radioligand displacement assays (e.g., histamine H1_1/H4_4 receptors) with IC50_{50} values in the nanomolar range .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side-product formation?

  • Design of Experiments (DoE) : Use factorial design to assess variables like solvent polarity, catalyst loading, and reaction time. For example, applied DoE to optimize diazomethane synthesis, achieving a 92% yield .
  • Flow chemistry : Continuous-flow systems improve heat/mass transfer, reducing decomposition of sensitive intermediates (e.g., piperidine-ethyl derivatives) .

Q. What advanced pharmacological evaluations are critical for target validation?

  • In vitro ADMET profiling :
  • CYP450 inhibition : Liver microsome assays to assess metabolic stability (e.g., <50% inhibition at 10 µM) .
  • Plasma protein binding : Equilibrium dialysis showing >90% binding, indicating potential bioavailability issues .
    • In vivo efficacy : Rodent models of inflammation (e.g., carrageenan-induced paw edema) with dose-dependent inhibition (ED50_{50}: 5–10 mg/kg) .

Q. How do computational models explain structure-activity relationships (SAR)?

  • Molecular docking : Simulations using AutoDock Vina reveal hydrogen bonding between the ethoxyethyl group and histamine H4_4 receptor residues (e.g., Glu5.46, Trp6.48) .
  • QSAR studies : Hammett constants (σ) of substituents correlate with antimicrobial potency (R2^2 = 0.89) .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. elemental analysis)?

  • Hyphenated techniques : LC-MS/MS confirms purity (>98%) when NMR suggests impurities due to tautomerism .
  • X-ray crystallography : Resolves ambiguity in stereochemistry (e.g., piperidine chair vs. boat conformation) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateFunctionCritical Purity Threshold
1-(2-Ethoxyethyl)-1H-benzo[d]imidazoleCore heterocycle>95% (HPLC)
4-(2-Bromoethyl)piperidineAlkylating agent>98% (GC-MS)

Q. Table 2: Common Analytical Challenges

IssueSolutionReference
Overlapping NMR peaksUse 13^{13}C DEPT-135 or 2D HSQC
Low HRMS signal intensityDerivatization with trifluoroacetic anhydride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.